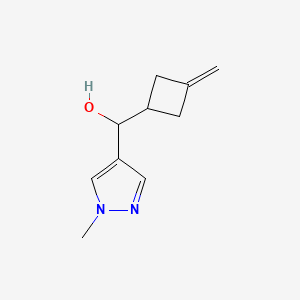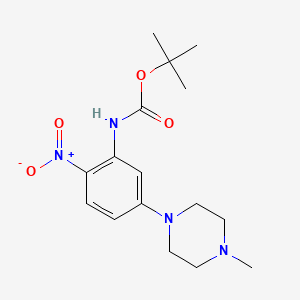
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a sulfonyl group, and an indole moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common method involves the reaction of azetidine with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. The resulting intermediate is then coupled with an indole derivative through a series of condensation reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
科学的研究の応用
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonyl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. The indole moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole hydrochloride
- 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride
Uniqueness
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride stands out due to its unique combination of an azetidine ring, sulfonyl group, and indole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, offering unique advantages in specific research and industrial contexts .
特性
分子式 |
C11H15ClN2O2S |
|---|---|
分子量 |
274.77 g/mol |
IUPAC名 |
1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole;hydrochloride |
InChI |
InChI=1S/C11H14N2O2S.ClH/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13;/h1-4,10,12H,5-8H2;1H |
InChIキー |
LZPHFQPQKWUUSE-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
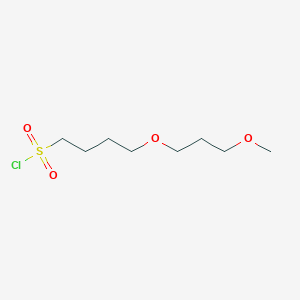
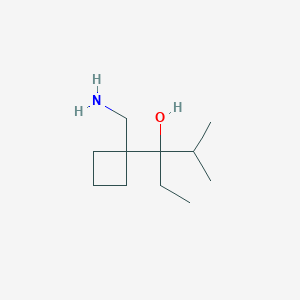


![Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)
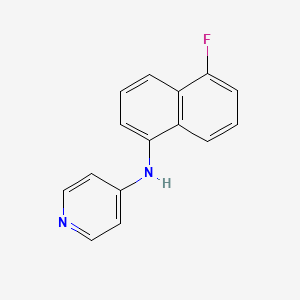
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
